REACTION_SMILES
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[Cl:1][S:2](=[O:3])(=[O:4])[c:5]1[c:6]([C:10](=[O:11])[O:12][CH3:13])[n:7][cH:8][s:9]1.[NH3:14].[O:15]1[CH2:16][CH2:17][CH2:18][CH2:19]1>>[S:2](=[O:3])(=[O:4])([c:5]1[c:6]([C:10](=[O:11])[O:12][CH3:13])[n:7][cH:8][s:9]1)[NH2:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ncsc1S(=O)(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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COC(=O)c1ncsc1S(N)(=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |